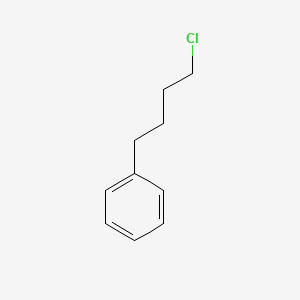
Ácido (quinazolin-4-il)aminoacético
Descripción general
Descripción
2-(Quinazolin-4-ylamino)acetic acid is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Quinazoline and quinazolinone derivatives, which include (quinazolin-4-ylamino)acetic acid, have been noted for their wide range of biopharmaceutical activities . These compounds have been used in the synthesis of diverse molecules with significant physiological and pharmacological uses .
Mode of Action
Quinazoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities . They can act as selective inhibitors of tyrosine kinase , which plays a crucial role in cell signaling and growth.
Biochemical Pathways
Quinazoline derivatives have been shown to inhibit biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system . This suggests that (Quinazolin-4-ylamino)acetic acid may interact with similar biochemical pathways.
Pharmacokinetics
The molecular weight of (quinazolin-4-ylamino)acetic acid is 20320 , which is within the optimal range for drug-like molecules and may suggest good bioavailability.
Action Environment
The synthesis of quinazoline derivatives has been described as environmentally friendly , suggesting that the synthesis process may be less susceptible to environmental factors.
Análisis Bioquímico
Biochemical Properties
(Quinazolin-4-ylamino)acetic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as α-glucosidase, where it exhibits inhibitory activity . This interaction is significant as it can influence metabolic pathways involving glucose metabolism. Additionally, (Quinazolin-4-ylamino)acetic acid has shown potential in inhibiting biofilm formation in bacteria like Pseudomonas aeruginosa by interacting with quorum sensing transcriptional regulators .
Cellular Effects
The effects of (Quinazolin-4-ylamino)acetic acid on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines, derivatives of quinazoline compounds have demonstrated antiproliferative activities, inducing apoptosis and cell cycle arrest . This suggests that (Quinazolin-4-ylamino)acetic acid could potentially modulate similar pathways, impacting cell function and viability.
Molecular Mechanism
At the molecular level, (Quinazolin-4-ylamino)acetic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibitory effect on α-glucosidase involves binding interactions that prevent the enzyme from catalyzing its substrate . Additionally, molecular docking studies have shown that quinazoline derivatives can interact with bacterial quorum sensing regulators, disrupting their function and thereby inhibiting biofilm formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Quinazolin-4-ylamino)acetic acid can change over time. Studies have indicated that its stability and degradation can influence its long-term effects on cellular function. For instance, the antimicrobial activity of quinazoline derivatives has been observed to persist over extended periods, suggesting that (Quinazolin-4-ylamino)acetic acid may have similar temporal effects . Detailed studies on its stability and degradation are necessary to fully understand these temporal dynamics.
Dosage Effects in Animal Models
The effects of (Quinazolin-4-ylamino)acetic acid vary with different dosages in animal models. Higher doses have been associated with increased efficacy in inhibiting target enzymes and cellular processes. There is also a risk of toxic or adverse effects at elevated doses. For example, studies on quinazoline derivatives have shown that while they are effective at certain concentrations, higher doses can lead to toxicity . Therefore, careful dosage optimization is crucial for therapeutic applications.
Metabolic Pathways
(Quinazolin-4-ylamino)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its inhibitory effect on α-glucosidase highlights its role in glucose metabolism . Additionally, its interactions with bacterial quorum sensing regulators suggest involvement in metabolic pathways related to bacterial communication and biofilm formation .
Transport and Distribution
The transport and distribution of (Quinazolin-4-ylamino)acetic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. For instance, quinazoline derivatives have been shown to be distributed within bacterial cells, impacting their ability to form biofilms . Similar mechanisms may govern the distribution of (Quinazolin-4-ylamino)acetic acid in other cell types.
Subcellular Localization
The subcellular localization of (Quinazolin-4-ylamino)acetic acid can significantly impact its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell. For example, quinazoline derivatives have been observed to localize within bacterial cells, where they exert their antimicrobial effects . Understanding the subcellular localization of (Quinazolin-4-ylamino)acetic acid is essential for elucidating its precise mechanisms of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of anthranilic acid with formamide to form quinazolin-4-one, which is then reacted with chloroacetic acid to introduce the amino acetic acid group . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of 2-(Quinazolin-4-ylamino)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 2-(Quinazolin-4-ylamino)acetic acid suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Quinazolin-4-ylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazoline ring to its reduced forms, such as quinazolin-4-ol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4-one: A closely related compound with a similar quinazoline ring structure but lacking the amino acetic acid group.
Quinazolin-2-ylamino)acetic acid: Another derivative with a different substitution pattern on the quinazoline ring.
Quinazolin-4-ylamino)propionic acid: A compound with a similar structure but with a propionic acid group instead of acetic acid.
Uniqueness
2-(Quinazolin-4-ylamino)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(quinazolin-4-ylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9(15)5-11-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6H,5H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLYDNMTAYXPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352096 | |
| Record name | (quinazolin-4-ylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55040-11-4 | |
| Record name | (quinazolin-4-ylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


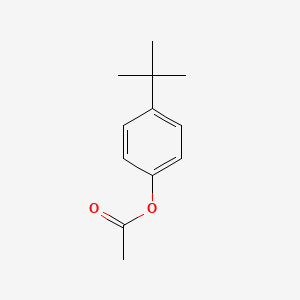
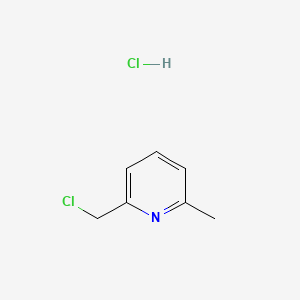
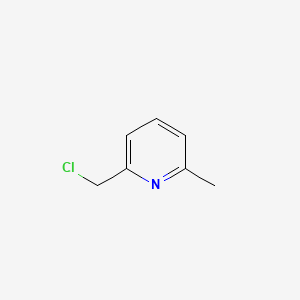
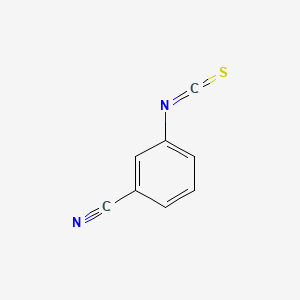

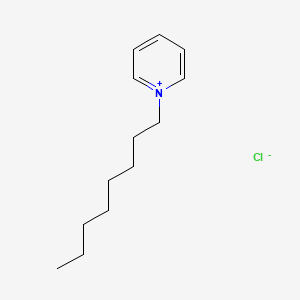

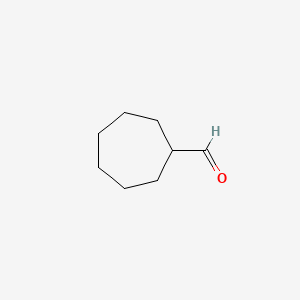
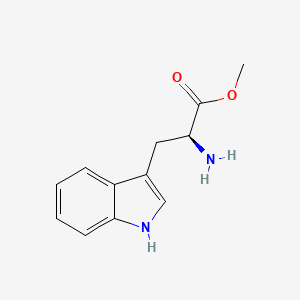
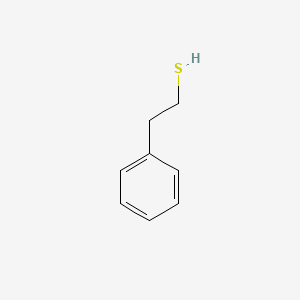
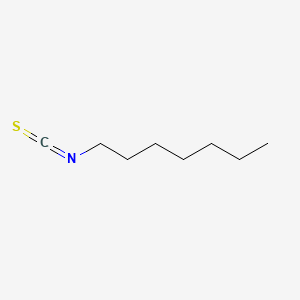
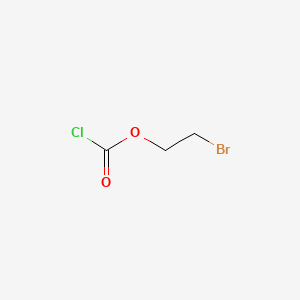
![Furo[3,4-b]pyrazine-5,7-dione](/img/structure/B1584572.png)
